4-Methoxy-2-methylquinolin-7-amine
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Overview
Description
4-Methoxy-2-methylquinolin-7-amine is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The compound has a molecular formula of C11H12N2O and is characterized by a quinoline core with a methoxy group at the 4-position, a methyl group at the 2-position, and an amine group at the 7-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-2-methylquinolin-7-amine can be achieved through various methods. One common approach involves the cyclization of an appropriate precursor. For example, starting from 4-methoxyaniline, a series of reactions including methylation, nitration, and reduction can lead to the formation of the desired compound. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common practices to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-2-methylquinolin-7-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinolines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Methoxy-2-methylquinolin-7-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential as an antimicrobial and antimalarial agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-Methoxy-2-methylquinolin-7-amine involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, it may inhibit the synthesis of nucleic acids or proteins in microorganisms. In cancer research, it may interfere with cell signaling pathways and induce apoptosis in cancer cells. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound with a similar core structure but without the methoxy and methyl groups.
4-Methoxyquinoline: Similar structure but lacks the methyl and amine groups.
2-Methylquinoline: Similar structure but lacks the methoxy and amine groups
Uniqueness
4-Methoxy-2-methylquinolin-7-amine is unique due to the specific combination of functional groups (methoxy, methyl, and amine) on the quinoline core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C11H12N2O |
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Molecular Weight |
188.23 g/mol |
IUPAC Name |
4-methoxy-2-methylquinolin-7-amine |
InChI |
InChI=1S/C11H12N2O/c1-7-5-11(14-2)9-4-3-8(12)6-10(9)13-7/h3-6H,12H2,1-2H3 |
InChI Key |
BUXORFKVHAYQQT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C=CC(=CC2=N1)N)OC |
Origin of Product |
United States |
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